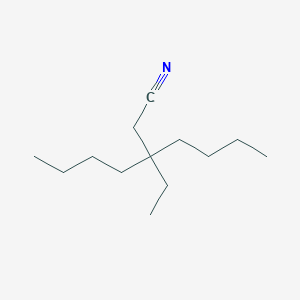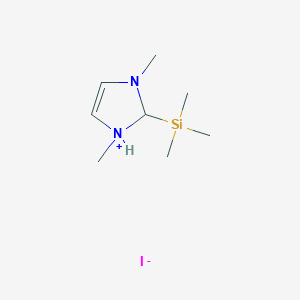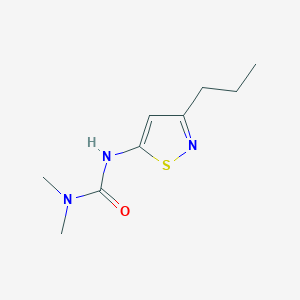
3-Butyl-3-ethylheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3-ethylheptanenitrile is an organic compound with the molecular formula C13H25N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Butyl-3-ethylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition Reactions: Grignard reagents in dry ether.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Addition Reactions: Ketones.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3-ethylheptanenitrile has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Butyl-3-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3-Butyl-3-methylheptanenitrile
- 3-Butyl-3-propylheptanenitrile
- 3-Butyl-3-isopropylheptanenitrile
Comparison: 3-Butyl-3-ethylheptanenitrile is unique due to its specific alkyl substituents, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and applications based on the steric and electronic effects of its substituents .
Eigenschaften
CAS-Nummer |
92030-55-2 |
|---|---|
Molekularformel |
C13H25N |
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
3-butyl-3-ethylheptanenitrile |
InChI |
InChI=1S/C13H25N/c1-4-7-9-13(6-3,11-12-14)10-8-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
SPFJNERIOSPUFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(CCCC)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)

![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)






